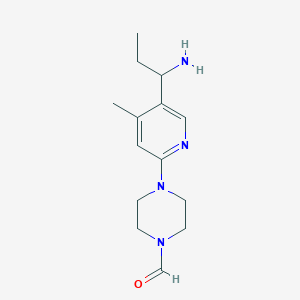

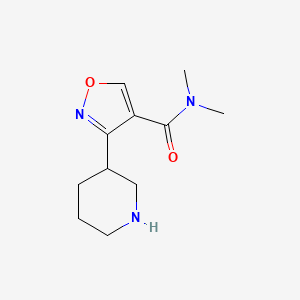

N,N-Dimethyl-3-(piperidin-3-yl)isoxazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-ジメチル-3-(ピペリジン-3-イル)イソキサゾール-4-カルボキサミドは、イソキサゾール誘導体のクラスに属する合成化合物です。イソキサゾールは、1つの酸素原子と1つの窒素原子を含む5員環複素環化合物です。

2. 製法

合成経路と反応条件: N,N-ジメチル-3-(ピペリジン-3-イル)イソキサゾール-4-カルボキサミドの合成は、通常、ニトリルオキシドとアルケンまたはアルキンとの環状付加反応によってイソキサゾール環を形成します。この反応は、銅 (Cu) やルテニウム (Ru) などの遷移金属によって触媒されることが多いです。 金属フリーの合成経路も開発され、金属触媒に関連する欠点を回避しています .

工業的製造方法: この化合物の工業的製造方法は、中間体の調製、続いて環化反応と官能基化反応を含む複数段階の合成プロセスを含む場合があります。 連続フロー反応器と自動合成プラットフォームを使用すると、製造プロセスの効率とスケーラビリティが向上する可能性があります .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3-(piperidin-3-yl)isoxazole-4-carboxamide typically involves the cycloaddition of nitrile oxides with alkenes or alkynes to form the isoxazole ring. The reaction is often catalyzed by transition metals such as copper (Cu) or ruthenium (Ru). metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and functionalization reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

化学反応の分析

反応の種類: N,N-ジメチル-3-(ピペリジン-3-イル)イソキサゾール-4-カルボキサミドは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、対応する酸化物を生成するために酸化される可能性があります。

還元: 還元反応は、この化合物を還元形に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と過酸化水素 (H2O2) があります。

還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化は酸化物を生成する可能性があり、一方、置換反応はさまざまな置換誘導体を生成する可能性があります .

科学的研究の応用

N,N-ジメチル-3-(ピペリジン-3-イル)イソキサゾール-4-カルボキサミドは、いくつかの科学研究における応用があります。

化学: より複雑な分子や複素環化合物の合成のためのビルディングブロックとして機能します。

生物学: この化合物は、天然の生体分子との構造的類似性から、生物学的経路や相互作用の研究に使用されています。

作用機序

N,N-ジメチル-3-(ピペリジン-3-イル)イソキサゾール-4-カルボキサミドの作用機序は、特定の分子標的や経路との相互作用を伴います。この化合物は、酵素、受容体、またはその他のタンパク質に結合して、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 正確な分子標的と経路は、特定の用途と使用の文脈によって異なります .

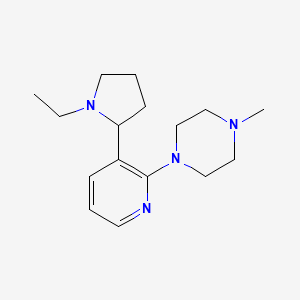

類似化合物:

- N,N-ジメチル-1-(5-(ピペリジン-3-イル)-1,3,4-オキサジアゾール-2-イル)メタンアミン

- 3-メチル-5-(3-(ピペリジン-4-イル)-1H-ピラゾール-4-イル)イソキサゾール

- N,N-ジメチル-1-(5-((メチルアミノ)メチル)-1,3,4-オキサジアゾール-2-イル)メタンアミン

比較: これらの類似化合物と比較して、N,N-ジメチル-3-(ピペリジン-3-イル)イソキサゾール-4-カルボキサミドは、その特定のイソキサゾール環構造とピペリジン-3-イル基の存在によりユニークです。

類似化合物との比較

- N,N-Dimethyl-1-(5-(piperidin-3-yl)-1,3,4-oxadiazol-2-yl)methanamine

- 3-Methyl-5-(3-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole

- N,N-Dimethyl-1-(5-((methylamino)methyl)-1,3,4-oxadiazol-2-yl)methanamine

Comparison: Compared to these similar compounds, N,N-Dimethyl-3-(piperidin-3-yl)isoxazole-4-carboxamide is unique due to its specific isoxazole ring structure and the presence of the piperidin-3-yl group.

特性

分子式 |

C11H17N3O2 |

|---|---|

分子量 |

223.27 g/mol |

IUPAC名 |

N,N-dimethyl-3-piperidin-3-yl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C11H17N3O2/c1-14(2)11(15)9-7-16-13-10(9)8-4-3-5-12-6-8/h7-8,12H,3-6H2,1-2H3 |

InChIキー |

KZEUXHYBJRASJS-UHFFFAOYSA-N |

正規SMILES |

CN(C)C(=O)C1=CON=C1C2CCCNC2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone](/img/structure/B11802316.png)